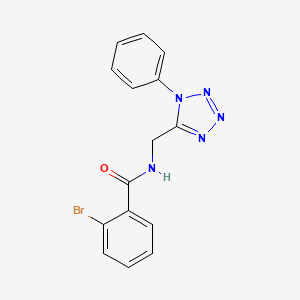

![molecular formula C10H8FNO B2482858 6-氟-2-(丙-1-烯-2-基)苯并[d]噁唑 CAS No. 1373278-76-2](/img/structure/B2482858.png)

6-氟-2-(丙-1-烯-2-基)苯并[d]噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

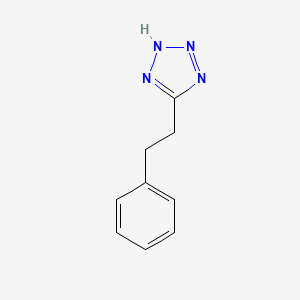

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole belongs to the class of organic compounds known as benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles and their derivatives are known for a wide range of biological activities and applications in materials science.

Synthesis Analysis

The synthesis of related benzoxazole derivatives often involves cyclization reactions, condensation, or nucleophilic substitution reactions. For instance, compounds with similar structures have been synthesized through methods such as microwave-assisted synthesis (Zaheer et al., 2021), indicating potential pathways for synthesizing 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole.

Molecular Structure Analysis

Molecular structure analysis of benzoxazole derivatives typically involves spectroscopic methods such as NMR (1H NMR, 13C NMR), mass spectrometry, and sometimes X-ray crystallography to elucidate the compound's structure, as demonstrated in studies of related compounds (Venugopal et al., 2020).

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions, including substitutions that introduce different functional groups, influencing their chemical properties and biological activity. For example, nucleophilic aromatic substitution reactions have been employed to modify benzoxazole compounds (Fink & Strupczewski, 1993).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of benzoxazole derivatives. These properties can be influenced by substitutions on the benzoxazole ring and have been analyzed in related compounds through techniques like X-ray crystallography (Li, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzoxazole derivatives can vary significantly based on the substituents attached to the core structure. Studies have explored the reactivity of benzoxazole derivatives under different conditions, indicating a range of potential chemical behaviors (Sugiishi et al., 2022).

科学研究应用

除草活性

已确定6-氟-2-(丙-1-烯-2-基)苯并[d]噁唑衍生物具有除草特性。这些化合物,包括氟噁唑和其类似物,已知能抑制原卟啉原氧化酶,这是叶绿素生物合成途径中的关键酶。这种抑制导致对一系列植物具有强效的除草活性。例如,像5-氟-2-(7-氟-3-氧代-4-(丙-2-炔基)-3,4-二氢-2H-苯并[b][1,4]噁唑-6-基)异吲哚啉-1,3-二酮这样的化合物已显示出商业级别的除草活性,与市场上其他除草剂相媲美。它们在施用于早期生长阶段时对棉花和玉米等特定作物的选择性使其成为农业实践中有价值的补充(Huang et al., 2005)。

抗结核活性

还对6-氟-2-(丙-1-烯-2-基)苯并[d]噁唑衍生物的抗结核特性进行了研究。像2-(苯并[d]噁唑-2-基硫基)-1-(3-(4-氟-3-甲基苯基)-5-(取代芳基)-4,5-二氢-1H-吡唑-1-基)乙酮这样的化合物已显示出对结核分枝杆菌的良好效果。这些化合物中电子给予取代基的存在显著增强了它们的抗分枝杆菌活性。这些化合物在药物化学领域对于开发新的有效结核病治疗方法具有很高的兴趣(Venugopal et al., 2020)。

抗微生物活性

6-氟-2-(丙-1-烯-2-基)苯并[d]噁唑衍生物的抗微生物潜力是另一个活跃研究领域。这些化合物已针对各种细菌和真菌菌株进行了测试,显示出显著的抑制活性。例如,含氟衍生物如4-(取代-2-羟基苯甲酰)吡唑和吡唑基苯并[d]噁唑已展示出对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌、枯草杆菌和白色念珠菌等病原体的有希望的活性。这些分子中氟原子的存在被认为增强了它们的抗微生物功效(Gadakh et al., 2010)。

抗增殖活性

还对6-氟-2-(丙-1-烯-2-基)苯并[d]噁唑衍生物的潜在抗增殖效应进行了研究。像甲基2-(噻吩-2-基)苯并[d]噁唑-6-羧酸酯这样的化合物已显示出对肿瘤细胞的显著凋亡细胞死亡,表明它们可作为潜在的抗癌药物。已发现其中一些化合物能诱导细胞周期停滞,进一步验证了它们在癌症治疗中的作用(Kuzu et al., 2022)。

属性

IUPAC Name |

6-fluoro-2-prop-1-en-2-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEHGIRCPGAHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC2=C(O1)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

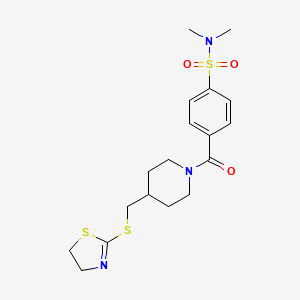

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)

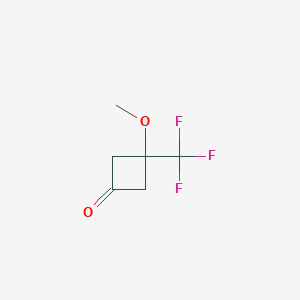

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)

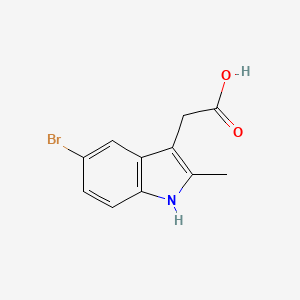

![{6-[(4-Chlorobenzyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl methyl ether](/img/structure/B2482784.png)

![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2482789.png)

![6-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2482793.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)